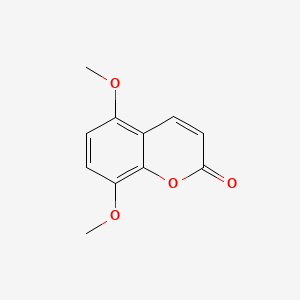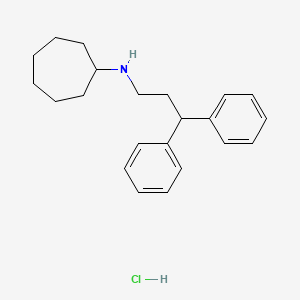![molecular formula C10H16O B14621633 [2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol CAS No. 60168-94-7](/img/structure/B14621633.png)
[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-isopropenyl-1-methyl-2-hydroxymethyl-1-cyclopentene is an organic compound belonging to the class of cycloalkenes It features a cyclopentene ring with various substituents, including an isopropenyl group, a methyl group, and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropenyl-1-methyl-2-hydroxymethyl-1-cyclopentene can be achieved through several synthetic routes. One common method involves the cycloaddition reaction, such as the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentene ring . The reaction conditions typically require a catalyst and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-isopropenyl-1-methyl-2-hydroxymethyl-1-cyclopentene may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and efficiency. The process may also include purification steps such as distillation or chromatography to isolate the compound.
化学反応の分析
Types of Reactions
3-isopropenyl-1-methyl-2-hydroxymethyl-1-cyclopentene can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The isopropenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a ketone or aldehyde, while reduction can produce alcohol derivatives.
科学的研究の応用
3-isopropenyl-1-methyl-2-hydroxymethyl-1-cyclopentene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have potential biological activity and can be studied for their effects on various biological systems.
Medicine: Research into its medicinal properties could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-isopropenyl-1-methyl-2-hydroxymethyl-1-cyclopentene exerts its effects involves interactions with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and processes. For example, the hydroxymethyl group can form hydrogen bonds, affecting the compound’s binding affinity to enzymes or receptors.
類似化合物との比較
Similar Compounds
Cyclopentene: A simpler cycloalkene with no substituents.
1-methylcyclopentene: A cyclopentene with a single methyl group.
2-hydroxymethylcyclopentene: A cyclopentene with a hydroxymethyl group.
Uniqueness
3-isopropenyl-1-methyl-2-hydroxymethyl-1-cyclopentene is unique due to the combination of its substituents, which confer distinct chemical and physical properties
特性
CAS番号 |
60168-94-7 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(9)6-11/h9,11H,1,4-6H2,2-3H3 |
InChIキー |
KIGJGCPWLLIPBZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(CC1)C(=C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]-](/img/structure/B14621592.png)
![1,4-Bis[(4-methylphenyl)methyl]naphthalene](/img/structure/B14621593.png)


![4-[(2,6-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621600.png)



![1-(Propan-2-yl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14621623.png)

![Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14621642.png)
